molecular formula C15H17N3O3S B4895577 ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]acetate

ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]acetate

Cat. No. B4895577
M. Wt: 319.4 g/mol
InChI Key: VBELMEFIAPYZFJ-UHFFFAOYSA-N
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Description

Ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]acetate is a chemical compound that has been extensively researched for its potential applications in the medical and pharmaceutical industries. This compound is a member of the spiroketone family, which is known for its unique chemical structure and diverse biological activities. In 5]dec-6-en-7-yl)thio]acetate.

Mechanism of Action

The mechanism of action of ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of various kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of cancer. Additionally, this compound has been shown to inhibit the growth and proliferation of various bacteria and fungi, making it a potential candidate for the development of new antibiotics and antifungal agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]acetate for lab experiments is its high solubility and stability in various solvents. This makes it easy to dissolve and work with in the lab. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a potential candidate for the development of new drugs and therapies. However, one of the main limitations of this compound is its high toxicity, which can make it difficult to work with in the lab.

Future Directions

There are many potential future directions for the research and development of ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]acetate. One possible direction is the development of new drugs and therapies based on the biological activities of this compound. Additionally, this compound could be further studied for its potential applications in drug delivery systems, as well as its potential as a new antibiotic or antifungal agent. Finally, further research could be conducted to better understand the mechanism of action of this compound and its potential interactions with other drugs and therapies.

Synthesis Methods

The synthesis of ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]acetate involves the reaction between 2-amino-2-methyl-1-propanol and ethyl 2-chloroacetate, followed by the reaction with 2,4-pentanedione and ammonium acetate. This reaction results in the formation of the spiroketone compound, which can be purified and isolated through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]acetate has been studied extensively for its potential applications in the medical and pharmaceutical industries. This compound has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Additionally, this compound has been studied for its potential applications in drug delivery systems, as it has been shown to have high solubility and stability in various solvents.

properties

IUPAC Name

ethyl 2-[(6,10-dicyano-7-oxo-8-azaspiro[4.5]dec-9-en-9-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-2-21-12(19)9-22-14-11(8-17)15(5-3-4-6-15)10(7-16)13(20)18-14/h10H,2-6,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBELMEFIAPYZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C2(CCCC2)C(C(=O)N1)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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